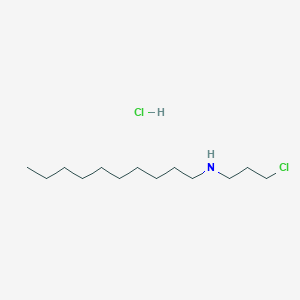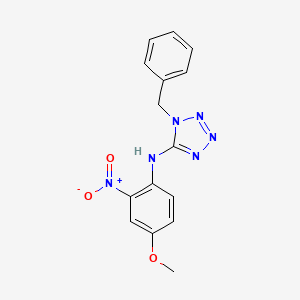silane CAS No. 87729-87-1](/img/structure/B14392556.png)
[2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is an organosilicon compound characterized by the presence of phenyl groups and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane typically involves the reaction of phenylsulfanyl-substituted alkenes with trimethylsilyl reagents. One common method is the hydrosilylation reaction, where a phenylsulfanyl-substituted alkene reacts with trimethylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding silanes with different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various silanes with different oxidation states.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow for interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of phenyl and silyl groups can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and stability.
Industry
In the industrial sector, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane involves interactions with molecular targets through its phenyl and silyl groups. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
Uniqueness
Compared to similar compounds, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is unique due to the presence of three methyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and chemical synthesis.
Properties
CAS No. |
87729-87-1 |
|---|---|
Molecular Formula |
C23H24SSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(2,2-diphenyl-1-phenylsulfanylethenyl)-trimethylsilane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(24-21-17-11-6-12-18-21)22(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI Key |
PBAUUTMBFNNZBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
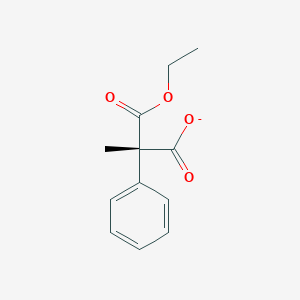
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

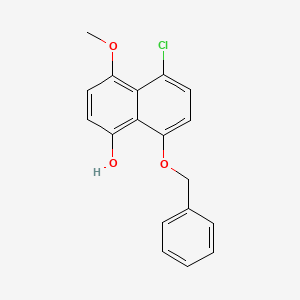
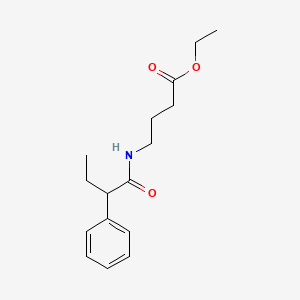
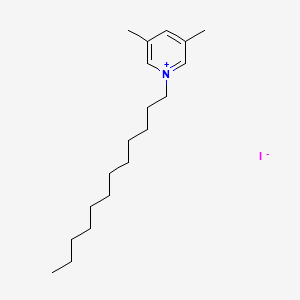
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

